STING激动剂-1

描述

科学研究应用

G10 由于其独特的特性,在科学研究中有着广泛的应用:

化学: 由于其高电绝缘性,用作印刷电路板的基材.

生物学: 用于需要耐化学性和低吸湿性的实验室设备。

医药: 用于需要化学惰性和耐用的医疗器械。

作用机制

G10 主要通过其物理特性而不是化学相互作用起作用。 其高强度和低吸湿性使其成为需要耐用性和稳定性的应用的理想材料。 环氧树脂基体提供耐化学性,而玻璃布增强材料则增加了机械强度 .

生化分析

Biochemical Properties

STING agonist-1 interacts with various biomolecules, including enzymes and proteins, to exert its effects. It binds to the STING protein, which is localized on the endoplasmic reticulum (ER), leading to the activation of the transcription factors IRF3 and NF-κB . This interaction is crucial for the activation of the STING pathway, which plays a key role in the innate immune response .

Cellular Effects

STING agonist-1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can downregulate the anti-apoptotic protein BCL-2 and increase the proapoptotic factor Bax to drive apoptosis . It also induces the expression of PD-L1 on the surface of tumor cells, thereby inhibiting specific killing of tumor antigens .

Molecular Mechanism

The molecular mechanism of action of STING agonist-1 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon binding to STING, it triggers a conformational change, facilitating the phosphorylation of the transcription factor IRF3, leading to a large increase in the expression of type I IFN genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of STING agonist-1 change over time. It has been shown to have good stability in biological matrices, which translates to good cellular potency .

Dosage Effects in Animal Models

The effects of STING agonist-1 vary with different dosages in animal models. For instance, a study found that a single intranasal dose of a STING agonist protected against pathogenic strains of SARS-CoV-2 in hamsters . The threshold effects and any toxic or adverse effects at high doses are still being studied .

Metabolic Pathways

STING agonist-1 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that STING agonist-1 is involved in are still being investigated.

Transport and Distribution

STING agonist-1 is transported and distributed within cells and tissues in a specific manner. It has been found to display preferential distribution to the lymph nodes and spleen, enhancing its systemic immune-stimulating effects . The transport and distribution of STING agonist-1 within cells and tissues are likely mediated by specific transporters or binding proteins.

Subcellular Localization

The subcellular localization of STING agonist-1 and its effects on activity or function are crucial aspects of its mechanism of action. STING agonist-1 is mainly localized on the endoplasmic reticulum (ER), where it binds to STING . This localization is crucial for the activation of the STING pathway and the subsequent immune response .

准备方法

合成路线和反应条件

G10 是通过将浸泡在环氧树脂中的多层玻璃布堆叠在一起合成的。 然后在热量下压缩这些层,直至环氧树脂固化 . 此过程包括以下步骤:

浸渍: 将玻璃布浸泡在环氧树脂中。

堆叠: 将多层浸渍的玻璃布堆叠在一起。

压缩: 在热量下压缩堆叠的层,以使环氧树脂固化。

工业生产方法

在工业环境中,G10 通常以几毫米厚的扁平板材的形式生产 . 此过程涉及自动化机械,确保质量和厚度的一致性。根据应用的不同,板材可以进一步加工成各种形状和尺寸。

化学反应分析

反应类型

G10 由于其复合性质,主要发生物理变化,而不是化学变化。 它可能参与以下反应:

氧化: G10 中的环氧树脂在暴露于高温或恶劣的化学环境中时会氧化。

分解: 在极高的温度下,环氧树脂会分解,释放出各种气体。

常见的试剂和条件

氧化剂: 强氧化剂会导致环氧树脂氧化。

主要形成的产物

氧化产物: 根据具体条件,各种氧化化合物。

分解产物: 二氧化碳和水蒸气等气体。

相似化合物的比较

类似化合物

密卡塔: 类似于 G10,但使用不同的填充材料。

碳纤维层压板: 使用碳纤维而不是玻璃布,提供更高的强度,但成本更高.

酚醛层压板: 使用酚醛树脂代替环氧树脂,提供不同的耐化学性。

G10 的独特性

G10 的独特之处在于它结合了高强度、低吸湿性和优异的电绝缘性 . 与碳纤维层压板不同,G10 更具成本效益,同时仍然提供显著的机械强度。 与酚醛层压板相比,G10 提供更好的耐化学性和耐用性 .

属性

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-oxo-1,4-benzothiazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O3S/c22-16-4-1-5-17(23)15(16)11-25-18-9-13(6-7-19(18)29-12-20(25)26)21(27)24-10-14-3-2-8-28-14/h1-9H,10-12H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGKYJATVFXZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=CC=CO3)CC4=C(C=CC=C4Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

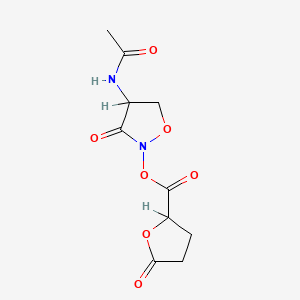

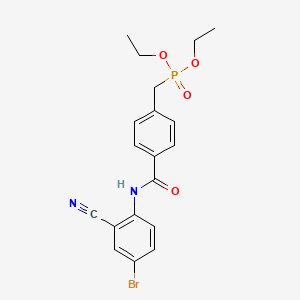

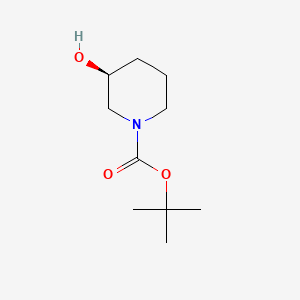

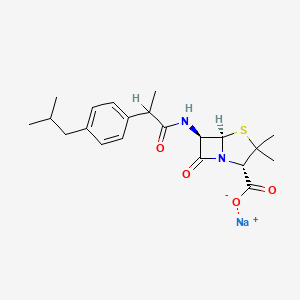

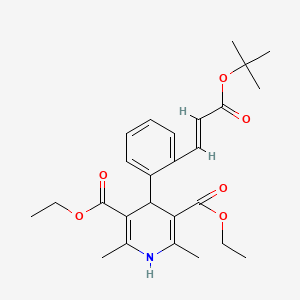

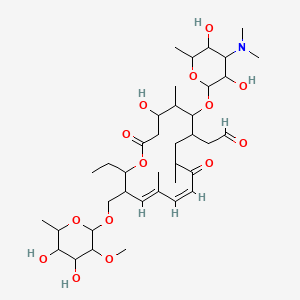

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B1674231.png)